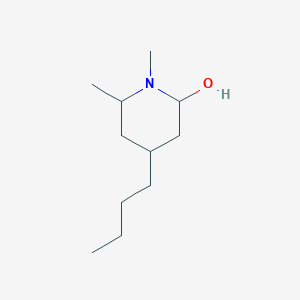
4-(Thiophen-2-YL)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a thiophene ring attached to a piperidine ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid typically involves the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-2-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine-2-carboxylic alcohol or aldehyde.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-2-YL)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidine ring but shares the thiophene core.
Piperidine-2-carboxylic acid: Lacks the thiophene ring but shares the piperidine core.
4-(Thiophen-2-YL)piperidine: Lacks the carboxylic acid group but shares both the thiophene and piperidine rings.
Uniqueness
4-(Thiophen-2-YL)piperidine-2-carboxylic acid is unique due to the combination of the thiophene and piperidine rings with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
4-thiophen-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
GENWEWXUNIAKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)




![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)



![N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine](/img/structure/B13223513.png)

![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)

